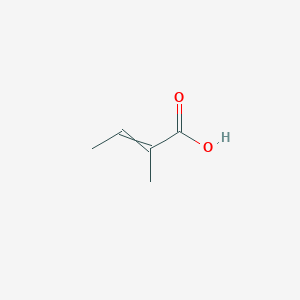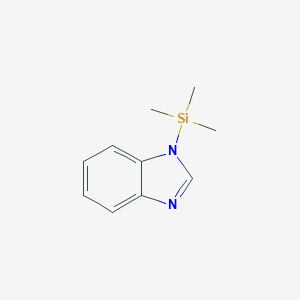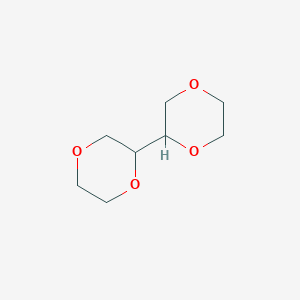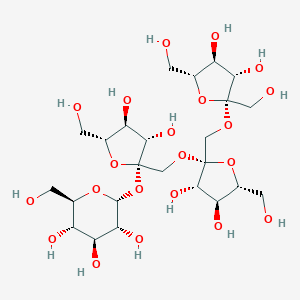
Ácido 2-butenoico, 2-metil-
Descripción general
Descripción
2-Butenoic acid, 2-methyl- is a natural product found in Lomatium nuttallii, Lithospermum erythrorhizon, and other organisms . It has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol . The IUPAC name for this compound is 2-methylbut-2-enoic acid .
Molecular Structure Analysis
The molecular structure of 2-Butenoic acid, 2-methyl- can be represented by the InChI string: InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7) . The compound has a complexity of 103 as computed by Cactvs 3.4.8.18 .Physical And Chemical Properties Analysis
2-Butenoic acid, 2-methyl- has a molecular weight of 100.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 100.052429494 g/mol . The Topological Polar Surface Area of the compound is 37.3 Ų .Aplicaciones Científicas De Investigación
Síntesis de biopolímeros
Ácido 2-metil-2-butenoico: se ha utilizado en la síntesis de biopolímeros como los polihidroxi-alcanoatos (PHA). Estos biopolímeros son importantes como alternativas ecológicas a los polímeros sintéticos y se utilizan en la creación de plásticos biodegradables . El compuesto está involucrado en la producción de derivados monoméricos de PHA, que tienen aplicaciones en los sectores industrial y biomédico.
Intermediario de síntesis orgánica
Este compuesto sirve como intermediario en varios procesos de síntesis orgánica. Por ejemplo, se utiliza en las reacciones de condensación aldólica asistidas por microondas para producir ácido 4-oxo-2-butenoico, que produce una gama de productos para diferentes sustratos . Esto demuestra su versatilidad en la química orgánica sintética.
Química analítica
En química analítica, Ácido 2-metil-2-butenoico se utiliza en ensayos espectrofotométricos UV. Está involucrado en la estimación de ácidos alfa, beta-insaturados y beta-hidroxiácidos al convertirse en ácido crotónico mediante el tratamiento con ácido sulfúrico concentrado . Este método es rápido y eficiente para fines analíticos.
Investigación de propiedades termofísicas
Las propiedades termofísicas del compuesto se evalúan críticamente para compuestos puros, en particular los orgánicos. Estos datos son esenciales para comprender el comportamiento del compuesto a diversas temperaturas y presiones, lo cual es crucial para su aplicación en diferentes campos científicos .
Espectrometría de masas
Ácido 2-metil-2-butenoico: también es relevante en la espectrometría de masas, donde su espectro de masas se puede analizar para comprender su patrón de fragmentación. Esta información es valiosa para identificar y cuantificar el compuesto en mezclas complejas .
Datos de referencia química
Sirve como referencia química, proporcionando datos estándar para diversas aplicaciones científicas. El Instituto Nacional de Estándares y Tecnología (NIST) lo incluye en su Chemistry WebBook, lo que es una prueba de su importancia como compuesto de referencia en la investigación química .
Safety and Hazards
Prolonged inhalation of high concentrations of 2-Butenoic acid, 2-methyl- may damage the respiratory system . It may cause gastrointestinal symptoms, including upset stomach . Fumes from the stomach contents may be inhaled, resulting in the same symptoms as inhalation . Prolonged contact may cause dryness of the skin . The compound may cause temporary eye irritation .
Mecanismo De Acción
Target of Action
2-Butenoic acid, 2-methyl- primarily targets enzymes involved in fatty acid metabolism. These enzymes play crucial roles in the synthesis and degradation of fatty acids, which are essential for various cellular processes .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition disrupts the normal metabolic processes, leading to an accumulation or depletion of specific fatty acids . The interaction often involves the formation of a covalent bond between the compound and the enzyme, resulting in a stable enzyme-inhibitor complex .
Biochemical Pathways
2-Butenoic acid, 2-methyl- affects the fatty acid biosynthesis pathway. By inhibiting key enzymes in this pathway, the compound alters the levels of various fatty acids, which can impact membrane fluidity, energy storage, and signaling pathways . The downstream effects include changes in cellular energy balance and alterations in lipid signaling molecules .
Pharmacokinetics
The pharmacokinetics of 2-Butenoic acid, 2-methyl- involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed throughout the body, primarily in fatty tissues. It undergoes metabolism in the liver, where it is converted into various metabolites. These metabolites are then excreted through the kidneys . The bioavailability of the compound is influenced by its lipophilicity, which facilitates its absorption and distribution .
Result of Action
At the molecular level, the inhibition of fatty acid metabolism enzymes leads to altered lipid profiles within cells. This can result in changes in membrane composition and function, energy storage, and signaling pathways. At the cellular level, these changes can affect cell growth, differentiation, and apoptosis . The overall effect is a disruption of normal cellular homeostasis, which can have various physiological consequences .
Action Environment
The efficacy and stability of 2-Butenoic acid, 2-methyl- are influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound is more stable in neutral to slightly acidic environments and may degrade in highly alkaline conditions . Temperature fluctuations can also affect its stability and efficacy, with higher temperatures potentially leading to increased degradation . Additionally, the presence of other compounds, such as competing substrates or inhibitors, can modulate the compound’s action by affecting its binding to target enzymes .
Propiedades
IUPAC Name |
2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIERETOOQGIECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861643 | |
| Record name | 2-Butenoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13201-46-2 | |
| Record name | 2-Methyl-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13201-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-butenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 2-Butenoic acid, 2-methyl- in the context of archeological artifact preservation?
A: While the provided research [] identifies 2-Butenoic acid, 2-methyl- as a major component of Polygonum senegalensis extract, it doesn't directly link the compound to artifact deterioration. The research focuses on the antimicrobial properties of the Polygonum senegalensis extract against microorganisms found on damaged artifacts, not on the specific effects of 2-Butenoic acid, 2-methyl-. The compound's presence is highlighted within the chemical analysis of the plant extract. Further research is needed to determine if this compound plays a role in artifact degradation or possesses any antifungal properties itself.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















